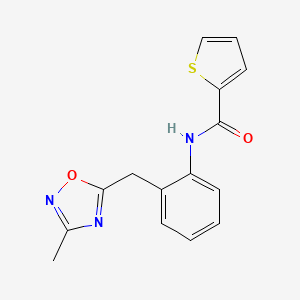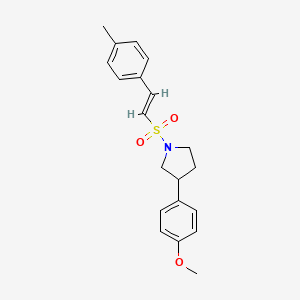
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N4O6S2 and its molecular weight is 538.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
- Compounds comprising sulphonamido quinazolinyl imidazole moieties have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These activities highlight the potential of such compounds in therapeutic and pharmaceutical research, suggesting similar possibilities for the compound (Patel et al., 2009).
Antitumor and Anticancer Applications
- Research into quinazolin-4-one derivatives has indicated their potential as antitumor agents, with certain compounds exhibiting significant cytotoxic activities against various cancer cell lines. This suggests that related compounds, including the one of interest, could have applications in cancer treatment, especially in designing novel anticancer drugs (Bavetsias et al., 2002).
Anti-inflammatory and Analgesic Properties
- Novel 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been developed, showing potent analgesic and anti-inflammatory activities. These findings underline the compound's potential in developing new anti-inflammatory and analgesic agents (Dewangan et al., 2016).
Antimicrobial and Antitubercular Agents
- The synthesis of isopropyl thiazole-based sulfonyl derivatives has demonstrated moderate to significant antibacterial and antifungal activities, including notable antitubercular effects against Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing infectious diseases and suggests a similar research application for the compound of interest (Kumar et al., 2013).
Antioxidant Applications
- Compounds with quinazoline frameworks have been explored for their antioxidant properties, indicating the utility of such molecules in combating oxidative stress. This opens up avenues for the compound to be investigated for its potential antioxidant applications (Habib et al., 2014).
Mechanism of Action
3,4-Dihydroquinolin-1(2H)-ylsulfonyl derivatives
These compounds have been synthesized and studied for their antioomycete activity against the phytopathogen Pythium recalcitrans . The mode of action might involve the disruption of the biological membrane systems of the pathogen .
1,3,4-Oxadiazole derivatives
These compounds have been designed, synthesized, and evaluated for various biological activities, including anti-inflammatory properties . They have been found to show appreciable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S2/c1-36(31,32)21-9-4-7-19(16-21)24-27-28-25(35-24)26-23(30)18-11-13-20(14-12-18)37(33,34)29-15-5-8-17-6-2-3-10-22(17)29/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVDTOKMZSRGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)
![4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2605099.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide](/img/structure/B2605102.png)

![3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605107.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2605108.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)